molecular formula C26H23N5O2 B605328 阿洛布雷希 CAS No. 1637771-14-2

阿洛布雷希

货号 B605328
CAS 编号: 1637771-14-2
分子量: 437.5
InChI 键: CMSUJGUHYXQSOK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Alobresib, also known as GS-5829, is a small molecule drug that is currently under investigation . It is a BET bromodomain inhibitor, which represents a highly effective therapeutic agent against recurrent/chemotherapy resistant uterine serous carcinoma (USC) overexpressing c-Myc .


Molecular Structure Analysis

The molecular formula of Alobresib is C26H23N5O2 . The average molecular weight is 437.49 . The InChI key is CMSUJGUHYXQSOK-UHFFFAOYSA-N .

科学研究应用

Metastatic Castrate-Resistant Prostate Cancer

  • Application Summary : Alobresib is used in combination with Enzalutamide for treating Metastatic Castrate-Resistant Prostate Cancer (mCRPC) . The study consists of two phases: Dose Escalation (Phase 1b) and Dose Expansion (Phase 2) .
  • Methods of Application : The Dose Escalation phase characterizes the safety, tolerability, and determines the maximum tolerated dose (MTD) of Alobresib as a single agent and in combination with Enzalutamide .
  • Results : The Dose Expansion phase evaluates the efficacy of Alobresib as a single agent in participants with mCRPC who have progressed while receiving Enzalutamide .

Advanced Solid Tumors and Lymphomas

  • Application Summary : Alobresib is used as a monotherapy in participants with advanced solid tumors and lymphomas .
  • Methods of Application : The primary objectives of the study are to characterize the safety and tolerability and determine the maximum tolerated dose (MTD) or recommended dose for phase 2 study (RDP2) of Alobresib as a monotherapy .
  • Results : The study is completed, but the results are not yet published .

Estrogen Receptor Positive Breast Cancer

  • Application Summary : Alobresib is used in combination with Exemestane or Fulvestrant in adults with Estrogen Receptor Positive Breast Cancer .
  • Methods of Application : The primary objectives of the study are to characterize the safety and tolerability and determine the maximum tolerated dose (MTD) or recommended dose for phase 2 study (RDP2) of Alobresib in combination with Exemestane or Fulvestrant .
  • Results : The study is completed, but the results are not yet published .

Prostatic Cancer

  • Application Summary : Alobresib is used in combination with Enzalutamide for treating Prostatic Cancer .
  • Methods of Application : The Dose Escalation phase characterizes the safety, tolerability, and determines the maximum tolerated dose (MTD) of Alobresib as a single agent and in combination with Enzalutamide .
  • Results : The Dose Expansion phase evaluates the efficacy of Alobresib as a single agent in participants with Prostatic Cancer who have progressed while receiving Enzalutamide .

安全和危害

Alobresib is considered toxic and can cause irritation to the skin and eyes . It is also considered very toxic if swallowed and may pose a risk of serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .

未来方向

Alobresib is under investigation in clinical trials for its safety, tolerability, pharmacokinetics, and pharmacodynamics as a single agent and in combination with Enzalutamide in participants with metastatic castrate-resistant prostate cancer .

属性

IUPAC Name

[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-dipyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O2/c1-15-23(16(2)33-31-15)18-13-19(24-20(14-18)29-25(30-24)17-9-10-17)26(32,21-7-3-5-11-27-21)22-8-4-6-12-28-22/h3-8,11-14,17,32H,9-10H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSUJGUHYXQSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5=CC=CC=N5)(C6=CC=CC=N6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alobresib

CAS RN

1637771-14-2
Record name Alobresib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637771142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alobresib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14970
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALOBRESIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QBL0BLP3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
21
Citations
A Andrikopoulou, M Liontos, K Koutsoukos… - The Breast, 2020 - Elsevier
… The Phase 1 dose escalation part enrolled 14 participants in four arms, arm A receiving alobresib in combination with exemestane and arms B, C, D receiving fulvestrant and alobresib …
Number of citations: 30 www.sciencedirect.com
YC Duan, SJ Zhang, XJ Shi, LF **, T Yu… - European Journal of …, 2021 - Elsevier
Abnormal epigenetics is a critical hallmark of human cancers. Anticancer drug discovery directed at histone epigenetic modulators has gained impressive advances with six drugs …
Number of citations: 22 www.sciencedirect.com
F Spriano, A Stathis, F Bertoni - Pharmacology & therapeutics, 2020 - Elsevier
The Bromo- and Extra-Terminal domain (BET) family proteins act as “readers” of acetylated histones and they are important transcription regulators. BRD2, BRD3, BRD4 and BRDT, part …
Number of citations: 46 www.sciencedirect.com
S Prekovic, T Chalkiadakis, M Roest… - EMBO Molecular …, 2023 - embopress.org
Glucocorticoid receptor (GR) is a transcription factor that plays a crucial role in cancer biology. In this study, we utilized an in silico‐designed GR activity signature to demonstrate that …
Number of citations: 3 www.embopress.org
N Mokgautsi, YC Kuo, CH Chen, YJ Huang, ATH Wu… - Cells, 2023 - mdpi.com
… Interestingly, NSC772864 showed higher binding energies compared to AZD1080, alobresib, and trilacoclib; however, crizotinib was shown to possess a slightly higher binding energy …
Number of citations: 1 www.mdpi.com
A Mandl, MC Markowski, MA Carducci… - Expert Opinion on …, 2023 - Taylor & Francis
… A Phase Ib study with GS-5829 (alobresib) alone or in combination with enzalutamide studied patients with mCRPC (n = 31). Though the drug was well tolerated, it demonstrated limited …
Number of citations: 2 www.tandfonline.com
W Krause - IUBMB life, 2023 - Wiley Online Library
A review of the current treatment options for prostate cancer and the formation of resistance to these regimens has been compiled including primary, acquired, and cross‐resistance. …
Number of citations: 3 iubmb.onlinelibrary.wiley.com
RJ Mills, SJ Humphrey, PRJ Fortuna, M Lor, SR Foster… - BioRxiv, 2020 - biorxiv.org
SARS-CoV2 infection leads to cardiac injury and dysfunction in 20-30% of hospitalized patients 1 and higher rates of mortality in patients with pre-existing cardiovascular disease 2 , 3 . …
Number of citations: 1 www.biorxiv.org
World Health Organization - WHO Drug Information, 2017 - apps.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 28 apps.who.int
ETR Torres, RM Connolly - Epigenetic Cancer Therapy, 2023 - Elsevier
Alterations in gene expression due to modifications in histone acetylation and DNA methylation at promoter regions of genes are the essence of what we refer to as epigenetics. These …
Number of citations: 0 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。